![molecular formula C17H15N3O6S B2511585 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide CAS No. 899996-25-9](/img/structure/B2511585.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H15N3O6S and its molecular weight is 389.38. The purity is usually 95%.
BenchChem offers high-quality 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of propanamide derivatives, including studies on selective androgen receptor modulators (SARMs) and their metabolic profiles in preclinical studies, reveals insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics. For example, the pharmacokinetics of S-1, a potent SARM, demonstrates low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours in rats, indicating its potential for therapeutic applications with favorable pharmacokinetic properties (Wu et al., 2006).
Synthesis and Antimicrobial Applications
The synthesis and antimicrobial elucidation of derivatives, including the investigation of novel compounds for their antibacterial and antifungal activities, are significant areas of research. Compounds such as 5-(4-nitrophenyl)-1-phenyl IH-1,2,4-triazole-3(2H)-thione and its derivatives have been characterized for their potential antimicrobial properties, offering a foundation for developing new antimicrobial agents (Gondhani et al., 2013).
Anticancer Activity
Studies on novel derivatives of propanehydrazide indicate their potential in anticancer activity. Research exploring the synthesis of new compounds and evaluating their anticancer efficacy against various cancer cell lines highlights the therapeutic potential of these molecules. For instance, the investigation of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives reveals significant anticancer activity, particularly against glioblastoma and breast cancer cell lines, suggesting their utility in developing new anticancer therapies (Tumosienė et al., 2020).
Anti-inflammatory and Antioxidant Applications
The exploration of compounds for their anti-inflammatory and antioxidant activities is crucial for addressing chronic diseases and conditions associated with inflammation and oxidative stress. Research into the synthesis and biological evaluation of sultams derived from saccharin, for example, shows promising anti-inflammatory and antioxidant activities, underscoring the potential of these compounds in pharmaceutical development (Al-Fayez et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6S/c1-11-10-12(20(23)24)6-7-14(11)18-16(21)8-9-19-17(22)13-4-2-3-5-15(13)27(19,25)26/h2-7,10H,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMMRWBSXZPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)
![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)
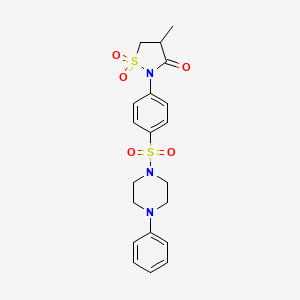

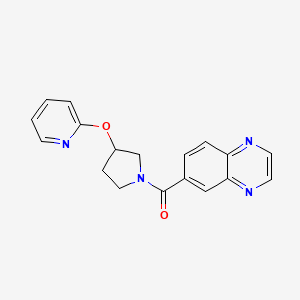
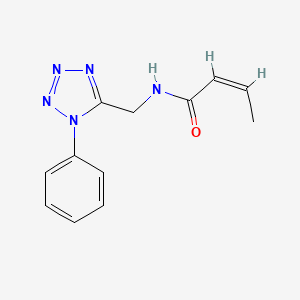
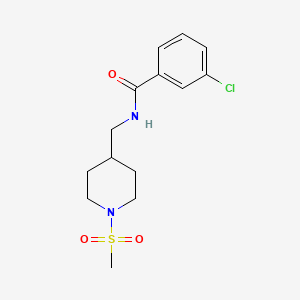
![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![N-[4-[(1R,2R)-2-Hydroxycyclohexyl]oxyphenyl]acetamide](/img/structure/B2511520.png)
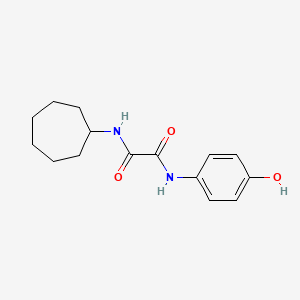
![N-(4-methoxybenzyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2511524.png)
